molecular formula C17H20ClN3O3S2 B1203805 Benzenesulfonamide, 4-(((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)methyl)-, monohydrochloride CAS No. 120164-49-0

Benzenesulfonamide, 4-(((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)methyl)-, monohydrochloride

Cat. No.: B1203805
CAS No.: 120164-49-0
M. Wt: 413.9 g/mol
InChI Key: WLODMDLNSQYBMG-UHFFFAOYSA-N
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Description

E-6080, also known as 6-hydroxy-2-(4-sulfamoylbenzylamino)-4,5,7-trimethylbenzothiazole hydrochloride, is a small molecule drug initially developed by Eisai Co., Ltd. It functions as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various immune and respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-6080 involves several key steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-sulfamoylbenzylamino group.

    Reduction and Demethylation: The intermediate compound is reduced using lithium aluminum hydride in tetrahydrofuran to yield 4-(6-methoxy-4,5,7-trimethylbenzothiazol-2-ylaminomethyl)benzenesulfonamide.

Industrial Production Methods

Industrial production of E-6080 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

E-6080 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, altering its functional groups.

    Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of intermediate compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is used for reduction in tetrahydrofuran.

    Substitution: Various halogenated compounds and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include intermediate compounds that are further processed to yield E-6080. The final product is characterized by its specific functional groups and molecular structure.

Scientific Research Applications

Mechanism of Action

E-6080 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase (5-LOX). This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, E-6080 reduces the production of leukotrienes, thereby mitigating inflammation and related symptoms .

Comparison with Similar Compounds

E-6080 is compared with other 5-LOX inhibitors such as zileuton and AA-861. While all these compounds share the common mechanism of inhibiting 5-LOX, E-6080 is unique due to its specific molecular structure and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties .

List of Similar Compounds

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

120164-49-0

Molecular Formula

C17H20ClN3O3S2

Molecular Weight

413.9 g/mol

IUPAC Name

4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C17H19N3O3S2.ClH/c1-9-10(2)15(21)11(3)16-14(9)20-17(24-16)19-8-12-4-6-13(7-5-12)25(18,22)23;/h4-7,21H,8H2,1-3H3,(H,19,20)(H2,18,22,23);1H

InChI Key

WLODMDLNSQYBMG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl

120164-49-0

Synonyms

6-hydroxy-2-(4-sulfamoylbenzylamine)-4,5,7-trimethylbenzothiazole hydrochloride
E 6080
E-6080
E6080

Origin of Product

United States

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